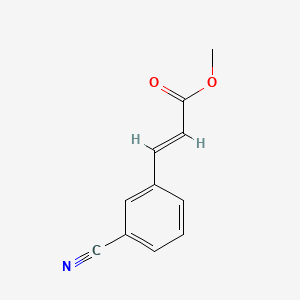![molecular formula C20H32F4N2O4 B3034644 Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid CAS No. 2007919-26-6](/img/structure/B3034644.png)
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid
Vue d'ensemble
Description
“Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid” is a chemical compound with the CAS Number: 2007919-26-6 . It has a molecular weight of 440.48 and its IUPAC name is 8,8-difluoro-2-azaspiro [4.5]decane hemioxalate . The compound is a white solid and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid” is 1S/2C9H15F2N.C2H2O4/c210-9 (11)3-1-8 (2-4-9)5-6-12-7-8;3-1 (4)2 (5)6/h212H,1-7H2; (H,3,4) (H,5,6) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid” is a white solid with a molecular weight of 440.48 . It is stored at room temperature .Applications De Recherche Scientifique
Environmental Persistence and Toxicity
Bisphenol A (BPA) and its analogues, as well as perfluoroalkyl acids like PFOS and PFOA, have been extensively studied for their environmental presence, persistence, and potential toxic effects on humans and wildlife. These compounds are known for their widespread use in industrial and consumer products, leading to significant environmental exposure and contamination concerns. Research has focused on understanding the environmental fate, mechanisms of toxicity, and pathways of exposure to these chemicals, providing a foundation for assessing the impact of similar compounds (Lau et al., 2004).
Endocrine Disruption and Health Impacts
Studies have shown that BPA and its analogues can act as endocrine disruptors, affecting reproductive health, developmental processes, and potentially contributing to obesity and metabolic diseases. The hormonal and obesogenic effects of these compounds, including their presence in food and human matrices, have raised concerns about human exposure and health risks. Research efforts aim to elucidate the hormonal mechanisms and health implications associated with exposure to these chemicals, informing regulatory decisions and public health recommendations (Andújar et al., 2019).
Remediation Techniques
Given the environmental persistence and potential health risks associated with bisphenol compounds and perfluoroalkyl acids, considerable research has been dedicated to developing effective remediation techniques. These include biodegradation, sorption, advanced oxidation processes, and the use of enzyme-based bio-catalytic degradation strategies. Such studies are critical for devising practical solutions to mitigate the impact of these pollutants in the environment, offering insights into the remediation possibilities for similar compounds (Bilal et al., 2019).
Safety and Hazards
The safety information for “Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid” includes several hazard statements: H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Mécanisme D'action
Target of Action
Similar compounds have been used as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation .
Mode of Action
It’s known that similar compounds can inhibit specific enzymes, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact pathways associated with metabolism and inflammation through their inhibitory effects on the vanin-1 enzyme .
Result of Action
Similar compounds have been shown to exhibit biological activity, suggesting that they may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H15F2N.C2H2O4/c2*10-9(11)3-1-8(2-4-9)5-6-12-7-8;3-1(4)2(5)6/h2*12H,1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUOGZKSNRKCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNC2)(F)F.C1CC(CCC12CCNC2)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)

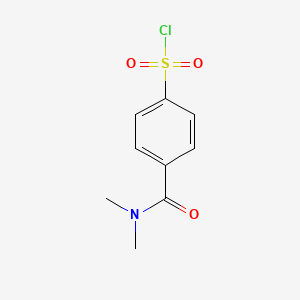

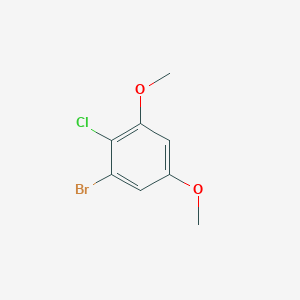
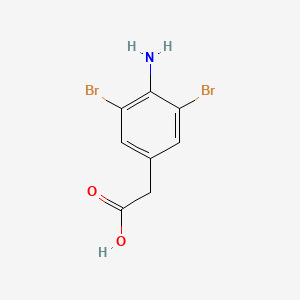
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)
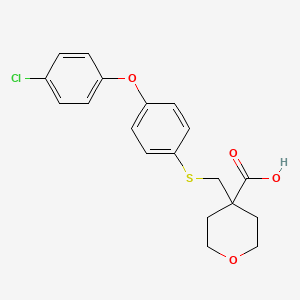
![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)


